molecular formula C11H10ClN B1621000 2-Chloro-3-ethylquinoline CAS No. 67525-28-4

2-Chloro-3-ethylquinoline

Cat. No. B1621000
CAS RN: 67525-28-4
M. Wt: 191.65 g/mol
InChI Key: YODDHGXTAMHZHI-UHFFFAOYSA-N
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Description

2-Chloro-3-ethylquinoline is an organic compound with the empirical formula C11H10ClN and a molecular weight of 191.66 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of 2-Chloro-3-ethylquinoline can be represented by the SMILES string CCc1cc2ccccc2nc1Cl . This indicates that the molecule consists of a quinoline core with a chlorine atom at the 2-position and an ethyl group at the 3-position .


Physical And Chemical Properties Analysis

2-Chloro-3-ethylquinoline is a solid substance . Additional physical and chemical properties such as melting point, boiling point, solubility, and stability were not found in the search results.

Relevant Papers One relevant paper titled “Syntheses of quinolines and their derivatives from α,β-unsaturated aldehydes” discusses the synthesis of quinoline derivatives . Another paper titled “Design, synthesis and pharmacological evaluation of novel 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives” could provide insights into the synthesis and potential applications of compounds similar to 2-Chloro-3-ethylquinoline . Further analysis of these papers could provide more detailed information.

Scientific Research Applications

Drug Discovery and Medicinal Chemistry

2-Chloro-3-ethylquinoline is a valuable scaffold in drug discovery due to its structural similarity to quinoline, which is a core structure in many pharmacologically active compounds. Its versatility allows for the synthesis of a wide range of derivatives with potential biological and pharmaceutical activities . The compound can be functionalized to create new molecules that may act as antimalarial, antibacterial, antifungal, or anticancer agents.

Synthesis of Heterocyclic Compounds

In synthetic organic chemistry, 2-Chloro-3-ethylquinoline serves as a precursor for constructing complex heterocyclic systems. These systems are often found in natural products and synthetic compounds with significant industrial applications . The chloro and ethyl groups on the quinoline ring provide reactive sites for further chemical transformations.

Material Science

Quinoline derivatives, including 2-Chloro-3-ethylquinoline, can be used in the development of materials with specific optical properties. They are used in the creation of organic light-emitting diodes (OLEDs) and other electronic devices due to their ability to conduct electricity and emit light when stimulated .

Agricultural Chemistry

The structural motifs of quinoline are found in various agrochemicals. 2-Chloro-3-ethylquinoline could be utilized to synthesize compounds with herbicidal, insecticidal, or fungicidal properties, contributing to the protection of crops and increasing agricultural productivity .

Environmental Chemistry

Derivatives of 2-Chloro-3-ethylquinoline may be explored for their potential use in environmental remediation. They could be part of the synthesis of sensors or absorbents that detect or remove hazardous substances from the environment .

Catalysis

In the field of catalysis, 2-Chloro-3-ethylquinoline might be used to develop novel catalysts for organic reactions. These catalysts can increase the efficiency of chemical processes, reduce waste, and improve the sustainability of industrial chemistry .

properties

IUPAC Name

2-chloro-3-ethylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN/c1-2-8-7-9-5-3-4-6-10(9)13-11(8)12/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YODDHGXTAMHZHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=CC=CC=C2N=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60360157
Record name 2-chloro-3-ethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60360157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24797351
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-Chloro-3-ethylquinoline

CAS RN

67525-28-4
Record name 2-chloro-3-ethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60360157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 67525-28-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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